Acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis-

Description

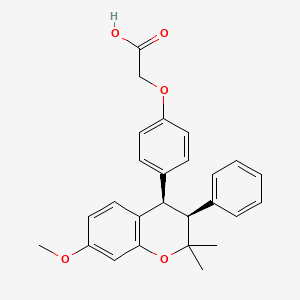

The compound Acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis- (hereafter referred to as the target compound) is a benzopyran derivative with a phenoxyacetic acid substituent. Its structure features:

- A 2H-1-benzopyran core with a 3,4-dihydro backbone.

- 7-Methoxy and 2,2-dimethyl substituents on the benzopyran ring.

- A 3-phenyl group at position 2.

- A cis-configured phenoxyacetic acid group at position 4 of the benzopyran system.

This compound shares structural similarities with non-steroidal contraceptives like ormeloxifene (Centchroman) , which also contains a benzopyran core but differs in substituents (e.g., a pyrrolidine-ethylphenoxy group instead of phenoxyacetic acid).

Properties

CAS No. |

111070-41-8 |

|---|---|

Molecular Formula |

C26H26O5 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

2-[4-[(3S,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]acetic acid |

InChI |

InChI=1S/C26H26O5/c1-26(2)25(18-7-5-4-6-8-18)24(21-14-13-20(29-3)15-22(21)31-26)17-9-11-19(12-10-17)30-16-23(27)28/h4-15,24-25H,16H2,1-3H3,(H,27,28)/t24-,25-/m1/s1 |

InChI Key |

FTKGSEONVGEHHO-JWQCQUIFSA-N |

Isomeric SMILES |

CC1([C@@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4)C |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis- involves multiple steps. The key steps include the formation of the benzopyran core and the subsequent functionalization of the phenoxy group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of benzopyran derivatives on biological systems. Its interactions with various biomolecules can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound may have potential applications as a drug candidate. Its structure suggests it could interact with specific molecular targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis- involves its interaction with specific molecular targets. The benzopyran core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

(a) Ormeloxifene (Centchroman)

- Core Structure : 2H-1-benzopyran with 3,4-dihydro backbone.

- Key Substituents: 7-Methoxy, 2,2-dimethyl, and 3-phenyl groups (shared with the target compound). Pyrrolidine-ethylphenoxy group at position 4 (vs. phenoxyacetic acid in the target compound).

- Pharmacological Use: Non-steroidal contraceptive and selective estrogen receptor modulator (SERM).

- Molecular Weight : 457.6 g/mol.

(b) N-(Carbamoylmethyl)-2-(4-{[2-({[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide (3ah)

- Core Structure: Benzimidazole-sulfonyl-phenoxyacetic acid hybrid.

- Key Substituents: Sulfonylbenzimidazole and pyridylmethanesulfinyl groups. Phenoxyacetic acid moiety (shared with the target compound).

- Synthesis Yield : 72% via NaHCO3-mediated hydrolysis in THF-H2O .

- Molecular Weight : ~600–650 g/mol (estimated).

(c) Acetic acid, 2-[(4-methyl-2-oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]-, methyl ester

- Core Structure : 2H-1-benzopyran with a 2-oxo group.

- Key Substituents: 4-Methyl and 3-phenyl groups. Phenoxyacetic acid methyl ester (vs. free acid in the target compound).

- Molecular Weight : 324.33 g/mol.

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Differences :

Functional Groups: The target compound’s phenoxyacetic acid group distinguishes it from ormeloxifene’s pyrrolidine-ethylphenoxy group, which may alter receptor binding and solubility. The cis configuration of the acetic acid group could influence steric interactions compared to trans isomers or unsubstituted analogs .

Pharmacological Potential: Ormeloxifene’s clinical success as a contraceptive suggests that the benzopyran core is pharmacologically active. Compounds like 3ah (with sulfonyl and benzimidazole groups) are optimized for acid suppression (e.g., proton pump inhibitors), indicating divergent applications despite shared phenoxyacetic acid motifs .

Synthetic Routes: The target compound’s synthesis likely involves ester hydrolysis and chromatographic purification steps, similar to methods described for sodium salts of related phenoxyacetic acids (e.g., 72% yield for 6d in THF-H2O) . By contrast, ormeloxifene derivatives are synthesized via Grignard reactions or SN2 substitutions to attach the pyrrolidine group .

Biological Activity

Acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis-, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 418.5 g/mol. It features a benzopyran ring system fused with a phenoxy group and an acetic acid moiety. The presence of multiple functional groups such as methoxy and phenyl contributes to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of acetic acid derivatives is often attributed to their ability to interact with various molecular targets within the body. Key mechanisms include:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

- Antimicrobial Properties : Research suggests potential efficacy against various microbial strains, making it a candidate for further investigation in infection control.

Case Studies and Experimental Data

-

Insulin Release Modulation :

A study investigated the effects of related compounds on glucose-induced insulin release from rat pancreatic islets. The results indicated that certain derivatives of benzopyran exhibited enhanced insulin-releasing activity compared to standard references like diazoxide. Specifically, the compound demonstrated selectivity towards pancreatic endocrine tissues, suggesting potential applications in diabetes management .Compound Insulin Release (µU/ml) Log P Value Benzopyran Derivative A 120 ± 10 3.5 Diazoxide 80 ± 5 2.8 Control 50 ± 3 - -

Antioxidant Activity Assessment :

In vitro assays evaluated the antioxidant capacity using DPPH and ABTS radical scavenging methods. The compound exhibited significant scavenging activity, comparable to well-known antioxidants like ascorbic acid.Sample DPPH Scavenging (%) ABTS Scavenging (%) Acetic Acid Derivative 72 ± 5 68 ± 4 Ascorbic Acid 85 ± 3 82 ± 2 -

Anti-inflammatory Studies :

The anti-inflammatory effects were assessed in a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to control groups, indicating its potential as an anti-inflammatory agent.

The synthesis of acetic acid, (4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, cis-, involves several key steps:

- Formation of the Benzopyran Ring : This can be achieved through cyclization reactions involving phenolic compounds.

- Introduction of Methoxy Group : Methylation reactions are performed using methylating agents.

- Phenyl Group Attachment : Friedel-Crafts alkylation is commonly employed for this step.

These synthetic routes enable the production of various analogs with potentially enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.